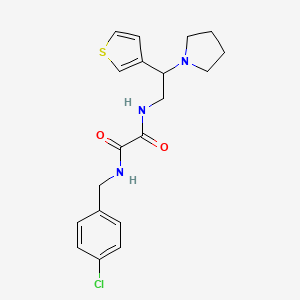

N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

CAS No.: 946247-69-4

Cat. No.: VC4157001

Molecular Formula: C19H22ClN3O2S

Molecular Weight: 391.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946247-69-4 |

|---|---|

| Molecular Formula | C19H22ClN3O2S |

| Molecular Weight | 391.91 |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |

| Standard InChI | InChI=1S/C19H22ClN3O2S/c20-16-5-3-14(4-6-16)11-21-18(24)19(25)22-12-17(15-7-10-26-13-15)23-8-1-2-9-23/h3-7,10,13,17H,1-2,8-9,11-12H2,(H,21,24)(H,22,25) |

| Standard InChI Key | UQUKDJJZDWBVQO-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CSC=C3 |

Introduction

N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is an organic compound that belongs to the class of oxalamides, characterized by the presence of two amide groups attached to a central oxalic acid-derived structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly in drug development, owing to its diverse functional groups, including a chlorobenzyl moiety, a pyrrolidine ring, and a thiophene group.

Synthesis Pathway

The synthesis of N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide typically involves:

-

Preparation of Intermediates:

-

The starting materials include 4-chlorobenzylamine and thiophene derivatives.

-

A pyrrolidine moiety is introduced via alkylation reactions.

-

-

Formation of Oxalamide:

-

The oxalamide backbone is constructed through a condensation reaction between oxalyl chloride and the amine intermediates under controlled conditions.

-

-

Purification:

-

The final product is purified using recrystallization or chromatographic techniques.

-

These steps ensure high yield and purity of the compound for further applications.

Potential Applications

The structural features of this compound suggest potential applications in:

-

Pharmaceutical Development:

-

Biological Activity Studies:

-

The compound's functional groups allow for interaction with biological macromolecules, making it suitable for enzyme inhibition or receptor binding assays.

-

Analytical Characterization

The characterization of N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide involves:

| Analytical Technique | Purpose |

|---|---|

| NMR Spectroscopy (1H & 13C) | Determines the chemical environment of hydrogen and carbon atoms. |

| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation pattern. |

| Infrared Spectroscopy (IR) | Identifies functional groups through characteristic absorption peaks. |

| X-Ray Crystallography | Provides detailed information about the three-dimensional structure. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume